BenchChemオンラインストアへようこそ!

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Physicochemical profiling Drug-likeness Fragment-based screening

This disubstituted 2-quinolone scaffold (C₁₀H₈N₂O₃, MW 204.18) features a 6-nitro group that introduces strong electron-withdrawing character, elevates TPSA to 76 Ų, and adds two hydrogen-bond acceptors (HBA count: 3) versus the des-nitro parent (HBA: 1). The planar 1,2-dihydro core critically differs from non-planar 3,4-dihydro analogs in target engagement and synthetic derivatization pathways. Validated as a fragment hit for bromodomain inhibitor discovery (ATAD2, BRD4) with a pre-installed elaboration vector; positioned for MAO-B and TNAP inhibitor programs. Procure the 98% purity grade for biophysical screening and library synthesis.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 1425927-69-0
Cat. No. B1442956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-nitro-1,2-dihydroquinolin-2-one
CAS1425927-69-0
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
InChIInChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-5H,1H3,(H,11,13)
InChIKeyZHXVVXCIXJSYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one (CAS 1425927-69-0): A Specialized Quinolin-2-one Building Block for Medicinal Chemistry Procurement


3-Methyl-6-nitro-1,2-dihydroquinolin-2-one (CAS 1425927-69-0), also designated as 3-methyl-6-nitroquinolin-2(1H)-one, is a disubstituted 2-quinolone heterocycle with a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . The compound features a 3-methyl group and a 6-nitro substituent on the quinolin-2-one core scaffold. As a 1,2-dihydroquinolin-2-one (α,β-unsaturated lactam), it possesses a planar, conjugated ring system that distinguishes it from the non-planar 3,4-dihydroquinolin-2-one analogs [1]. This compound is commercially available from multiple vendors at purities ranging from 95% to 98% and is primarily utilized as a versatile synthetic intermediate and fragment-based screening scaffold in epigenetic and neuroprotective drug discovery programs .

Why 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one Cannot Be Interchanged with Common Quinolin-2-one Analogs


Substitution at the 6-position of the quinolin-2-one scaffold with a nitro group fundamentally alters the compound's physicochemical profile and target engagement potential relative to both the des-nitro (3-methyl) and des-methyl (6-nitro) analogs . The 6-nitro group introduces a strong electron-withdrawing effect that modulates ring electronics, adds one hydrogen-bond acceptor (increasing HBA count from 1 to 3), increases topological polar surface area (from ~33 Ų to 76 Ų), and shifts LogP upward . In the context of fragment-based bromodomain inhibitor discovery, the unsubstituted 3-methyl-1,2-dihydroquinolin-2-one (CAS 2721-59-7) demonstrates only very weak ATAD2 bromodomain affinity (IC₅₀ > 1,000,000 nM), and the 6-nitro modification is hypothesized to enable additional polar interactions within the acetyl-lysine binding pocket [1]. Furthermore, the 1,2-dihydro oxidation state (planar, conjugated) confers distinct conformational properties compared to 3,4-dihydro analogs (non-planar, saturated at C3–C4), which impacts both biological target profiles and synthetic derivatization pathways [2].

Quantitative Differentiation Evidence for 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one Versus Closest Analogs


Physicochemical Property Differentiation: 6-Nitro vs. Des-Nitro Analog (CAS 2721-59-7)

The 6-nitro substitution on 3-methyl-1,2-dihydroquinolin-2-one markedly alters key physicochemical parameters compared to the des-nitro parent compound (CAS 2721-59-7). The target compound exhibits an increased LogP (1.93 vs. 1.84) , a dramatically elevated topological polar surface area (76 Ų vs. ~33 Ų) , and three hydrogen-bond acceptors versus one . These changes indicate that the 6-nitro analog has enhanced aqueous solubility potential (correlating with higher TPSA) while retaining sufficient lipophilicity for membrane permeability, positioning it differently in CNS drug-likeness space relative to the des-nitro comparator [1].

Physicochemical profiling Drug-likeness Fragment-based screening

Oxidation State Differentiation: 1,2-Dihydro vs. 3,4-Dihydro Scaffold Comparison

The target compound (1,2-dihydroquinolin-2-one) features a planar, fully conjugated α,β-unsaturated lactam scaffold, whereas the corresponding 3,4-dihydro analog (CAS 651315-43-4) possesses a saturated C3–C4 bond, resulting in a non-planar, puckered ring conformation . This fundamental difference in oxidation state translates to distinct biological activity profiles: the 3,4-dihydro analog (3-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, CAS 651315-43-4) has been reported as a recombinant human DHODH inhibitor with an IC₅₀ of 1,090 nM [1], whereas the planar 1,2-dihydro scaffold is more consistent with flat binding pockets such as bromodomains and kinase ATP sites. The conjugated system of the 1,2-dihydro form also influences UV absorption properties and synthetic reactivity (e.g., Michael addition susceptibility) .

Scaffold topology Conformational analysis Target selectivity

Fragment-Based Bromodomain Inhibitor SAR: Class-Level Positioning of the 6-Nitro Modification

The quinolin-2-one scaffold has been validated as a bromodomain inhibitor fragment in the first reported low-micromolar ATAD2 bromodomain inhibitor series [1]. In this context, the core fragment 3-methyl-1,2-dihydroquinolin-2-one (fragment 5 in Demont et al.) showed 44% inhibition of histone H4 peptide displacement from ATAD2 at 333 µM, with an IC₅₀ > 1,000,000 nM . While direct IC₅₀ data for the 6-nitro analog against ATAD2 is not publicly available, the 6-nitro group introduces an additional hydrogen-bond acceptor at a position that SAR from the broader dihydroquinolinone bromodomain inhibitor patent literature suggests can interact with conserved water networks or polar residues in the acetyl-lysine binding pocket [1][2]. The crystal structure of 3-methyl-1,2-dihydroquinolin-2-one bound to ATAD2 (PDB 5A5O, 2.04 Å resolution) confirms the scaffold occupies the acetyl-lysine site, and the 6-position projects toward a region that could accommodate the nitro substituent [1].

Epigenetics Bromodomain inhibition ATAD2 Fragment-based drug discovery

6-Nitroquinolone/Quinolinone Class-Level Biological Activity: Alkaline Phosphatase and MAO Inhibition

The 6-nitro substitution pattern on quinolinone/quinolone scaffolds has been independently associated with specific biological activities across multiple target classes. In one study, 6-nitroquinolone derivatives synthesized via cyclization of α,β-ynones with primary amines demonstrated promising inhibition of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) [1]. Separately, C6-substituted 3,4-dihydro-2(1H)-quinolinones have been established as highly potent and selective MAO-B inhibitors, with the most potent derivative in the series displaying an IC₅₀ value of 0.0014 µM and selectivity ratios of 99- to 40,000-fold over MAO-A [2]. While these studies investigated the saturated 3,4-dihydro scaffold, the consistent SAR theme that C6-substitution is critical for MAO-B potency suggests that the 6-nitro group on the 1,2-dihydro scaffold may similarly confer pharmacological relevance [2].

Alkaline phosphatase inhibition MAO inhibition Neurodegenerative disease

Vendor Specification Differentiation: Purity and Characterization Across Commercial Sources

Commercial availability of 3-methyl-6-nitro-1,2-dihydroquinolin-2-one varies in purity and reported physicochemical parameters across vendors, which has implications for procurement decisions in different research contexts. Fluorochem offers the compound at 98% purity with a reported LogP of 1.93 , while Leyan also provides 98% purity material but reports a LogP of 1.74 and TPSA of 76 . Achemblock supplies the compound at 95% purity . For the des-nitro comparator (CAS 2721-59-7), TargetMol offers 99.62% purity material . These differences in reported LogP (range 1.74–1.93 across vendors) suggest batch-to-batch or methodological variation that should be considered when using this compound in LogP-dependent assay systems.

Procurement specifications Quality control Vendor comparison

Synthetic Versatility: Nitro Group as a Chemical Handle for Downstream Derivatization

The 6-nitro group on 3-methyl-1,2-dihydroquinolin-2-one serves as a versatile synthetic handle that enables a broader range of downstream transformations compared to the des-nitro analog. The nitro group can be selectively reduced to a 6-amino derivative (a common SAR exploration vector in the quinolinone bromodomain inhibitor series [1]), or it can participate in nucleophilic aromatic substitution reactions . In the context of fragment-based drug discovery, the ability to elaborate the fragment at the 6-position through the nitro group contrasts with the des-nitro analog (CAS 2721-59-7), which lacks a functional group handle at this position and requires electrophilic aromatic substitution for C6 functionalization [2]. The 6-nitro → 6-amino reduction pathway provides direct access to amide, sulfonamide, and urea derivatives, which are common motifs in medicinal chemistry optimization campaigns [1].

Synthetic chemistry Building block Derivatization Library synthesis

Recommended Application Scenarios for 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one Based on Quantitative Evidence


Fragment-Based Epigenetic Probe Design Targeting ATAD2 or BET Bromodomains

In fragment-based drug discovery campaigns targeting bromodomain-containing proteins (ATAD2, BRD4, BRD2), 3-methyl-6-nitro-1,2-dihydroquinolin-2-one serves as a differentiated fragment hit with a pre-installed 6-nitro elaboration vector. The des-nitro parent scaffold has been crystallographically validated in the ATAD2 acetyl-lysine binding pocket (PDB 5A5O, 2.04 Å) but exhibits very weak affinity (IC₅₀ > 1 mM) [1]. The 6-nitro group introduces two additional H-bond acceptors (HBA increases from 1 to 3) and significantly elevates TPSA (to 76 Ų), which may enable additional polar contacts within the bromodomain binding site . Procurement of the 98% purity grade (Fluorochem or Leyan) is recommended for biophysical screening (SPR, TR-FRET) to minimize assay interference from trace impurities.

MAO-B Inhibitor Lead Optimization Leveraging C6-Substitution SAR

The established SAR from C6-substituted 3,4-dihydro-2(1H)-quinolinones demonstrates that C6 functionalization is a critical determinant of MAO-B inhibitory potency, with nanomolar to picomolar IC₅₀ values achievable [2]. Although the target compound possesses a 1,2-dihydro (rather than 3,4-dihydro) scaffold, the 6-nitro substituent provides an entry point for exploring MAO-B inhibition in the planar quinolin-2-one series. The nitro group can be reduced to the corresponding 6-amino derivative for further SAR expansion, following synthetic precedents established in the 6-nitro/6-aminoquinolone literature [3]. This scenario is particularly relevant for neurodegenerative disease programs seeking novel MAO-B inhibitor chemotypes.

Alkaline Phosphatase Inhibitor Screening and Probe Development

Based on the demonstrated activity of 6-nitroquinolone derivatives as tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) inhibitors [3], 3-methyl-6-nitro-1,2-dihydroquinolin-2-one represents a structurally related screening candidate for alkaline phosphatase inhibitor discovery. The 3-methyl group differentiates this compound from previously reported 6-nitroquinolones, and the 1,2-dihydro oxidation state may confer distinct pharmacokinetic or selectivity properties compared to the fully aromatic quinolone series. Procurement of material with documented LogP (1.74–1.93) is advised to ensure consistent solubility in aqueous enzyme assay buffers.

Building Block Procurement for Parallel Library Synthesis in Medicinal Chemistry

As a commercial building block available at 95–98% purity from multiple vendors , 3-methyl-6-nitro-1,2-dihydroquinolin-2-one is positioned for use in parallel medicinal chemistry library synthesis. The 6-nitro group provides a versatile functional handle for reduction to the amine (enabling amide, sulfonamide, and urea library production) or for nucleophilic aromatic substitution reactions [3]. The 3-methyl group at the α,β-unsaturated lactam position may influence reactivity in Michael addition or cycloaddition reactions. For large-scale library production, the 95% purity grade (Achemblock) offers a cost-effective option, while the 98% grade (Fluorochem, Leyan) is recommended for lead optimization where impurity profiles must be tightly controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.